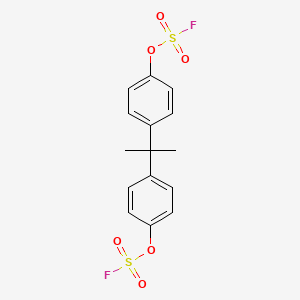

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)

Description

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) (CAS: 139725-20-5) is a bisphenol A-derived compound featuring two sulfurofluoridate (-SO₂F) groups attached to the para positions of the phenyl rings. This compound is widely utilized as a precursor in polymer chemistry, particularly for synthesizing sulfonated polysulfate materials (e.g., PSE1 in ) and fluorescent composites incorporating terbium ions . Its reactivity stems from the electrophilic sulfur centers in the sulfurofluoridate groups, which undergo nucleophilic substitution reactions with alcohols, amines, or other nucleophiles, enabling controlled polymerization or functionalization .

Properties

Molecular Formula |

C15H14F2O6S2 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

1-fluorosulfonyloxy-4-[2-(4-fluorosulfonyloxyphenyl)propan-2-yl]benzene |

InChI |

InChI=1S/C15H14F2O6S2/c1-15(2,11-3-7-13(8-4-11)22-24(16,18)19)12-5-9-14(10-6-12)23-25(17,20)21/h3-10H,1-2H3 |

InChI Key |

CGBNQCIQYFEUNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)F)C2=CC=C(C=C2)OS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with sulfuryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Propane-2,2-diylbis(4,1-phenylene): This intermediate is synthesized through a series of reactions involving the coupling of phenylene groups with a propane-2,2-diyl bridge.

Reaction with Sulfuryl Fluoride: The intermediate is then reacted with sulfuryl fluoride in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfurofluoridate groups to sulfide or thiol groups.

Substitution: The sulfurofluoridate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) serves as a versatile reagent in organic synthesis. It is particularly useful for:

- N-Acyl Sulfamates Production : This compound can be transformed into N-acyl sulfamate derivatives, which are important intermediates in drug synthesis. The reaction conditions can be optimized to achieve high yields of various functionalized products .

- Fluorosulfate Derivatives : Its ability to generate fluorosulfate derivatives expands its utility in synthesizing complex organic molecules with fluorinated functionalities .

Polymer Chemistry

The compound has been explored for its role in polymerization processes:

- Silyl and Fluoro-containing Monomers : It can participate in the polymerization of silyl and fluoro-containing monomers, leading to the development of novel polymers with enhanced properties such as thermal stability and chemical resistance .

- MacMillan Catalysts : Research indicates that polysulfates derived from this compound can be utilized as polymeric organocatalysts for asymmetric reactions, including Diels–Alder reactions. These catalysts show promise in producing chiral compounds efficiently .

Case Study 1: N-Acyl Sulfamates Synthesis

A study demonstrated the synthesis of N-acyl sulfamate derivatives from propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate). The optimization of reaction conditions resulted in yields exceeding 90%, showcasing its efficiency as a synthetic intermediate in medicinal chemistry .

Case Study 2: Polymerization Applications

In another investigation, the use of propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) in the polymerization of fluoro-containing monomers was explored. The resulting polymers exhibited superior properties compared to traditional materials, highlighting the compound's potential in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism by which Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Sulfonate/Sulfate Derivatives

Key Observations :

- Sulfurofluoridate derivatives are preferred for polymerization due to their balance of stability and reactivity .

- Benzylsulfonate derivatives exhibit high synthetic yields (100% by NMR) but are less reactive than fluoridated analogs .

- Triflates (-SO₃CF₃) offer superior leaving-group ability, making them valuable in electrophilic reactions .

Sulfamate Derivatives

Key Observations :

Ester and Ether Derivatives

Key Observations :

Phosphite and Phosphate Derivatives

Biological Activity

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate), also known as FO2S–BA–SO2F, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) involves the reaction of 4,4′-(propane-2,2-diyl)diphenol with sulfuryl fluoride. Typical yields for this reaction can reach up to 92%, indicating a highly efficient synthetic pathway. The compound is characterized by its distinct structural features which include sulfurofluoridate moieties that are known for their reactivity and biological significance .

Biological Activity

The biological activity of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is primarily attributed to its sulfamoyl group, which has been shown to exhibit various pharmacological effects. Research indicates that compounds with similar sulfamoyl functionalities can act as inhibitors for several enzymes and biological pathways.

The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to lipid metabolism and cellular signaling pathways. For instance, the sulfamoyl group can interact with active site residues in enzymes such as Acyl-CoA: Cholesterol Acyltransferase (ACAT), leading to reduced cholesterol esterification and potential therapeutic benefits in hyperlipidemia and atherosclerosis .

Case Studies and Research Findings

Several studies have investigated the biological implications of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate):

- Antiviral Activity : A structure–activity relationship study indicated that derivatives of this compound could exhibit antiviral properties, particularly against RNA viruses. The modifications on the phenylene groups were found to significantly influence antiviral efficacy .

- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibits ACAT activity at micromolar concentrations. This inhibition was linked to a decrease in cholesterol levels in treated cell lines, suggesting its potential application in managing cholesterol-related disorders .

- Toxicity Studies : Preliminary toxicity assessments revealed that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are needed to elucidate the therapeutic index and safety profile .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) with high yield and purity?

- Answer : Synthesis optimization involves stepwise coupling of phenol derivatives with sulfurofluoridate precursors under anhydrous conditions. Key parameters include temperature control (0–5°C for intermediate stability) and use of catalysts like pyridine derivatives to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures is critical to isolate the compound . Safety protocols, such as inert gas purging and fume hood handling, are mandatory due to reactive intermediates .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms regioselectivity and substituent orientation. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). Mass spectrometry (ESI-TOF) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like sulfurofluoridate linkages .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Answer : Stability studies require accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolytic stability in aqueous buffers (pH 4–9) and photostability under UV light (ICH Q1B guidelines) are essential. Store in amber vials at –20°C under nitrogen to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can contradictory NMR spectral data between synthetic batches be systematically resolved?

- Answer : Discrepancies often arise from solvent polarity effects or residual moisture altering conformational equilibria. Use deuterated dimethyl sulfoxide (DMSO-d₆) for enhanced solubility and peak resolution. Compare spectra with density functional theory (DFT)-simulated chemical shifts to distinguish between stereoisomers or impurities. Batch-to-batch consistency improves with strict control of reaction stoichiometry and quenching protocols .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Answer : Computational modeling (e.g., DFT or molecular dynamics) predicts electrophilic aromatic substitution pathways at the para-phenylene positions. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots quantifies substituent electronic contributions. Advanced techniques like in-situ IR spectroscopy track intermediate formation during catalysis .

Q. How do variations in buffer composition impact assay reproducibility for pharmaceutical derivatives?

- Answer : Buffer ionic strength and pH (e.g., sodium acetate/1-octanesulfonate at pH 4.6) influence compound solubility and ionization. Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, methanol content in mobile phases (65:35 v/v methanol:buffer) minimizes peak tailing in HPLC assays .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

- Answer : Reconcile contradictions by evaluating solvent effects (implicit vs. explicit solvation models) and transition-state approximations. Hybrid QM/MM simulations improve accuracy for bulky substituents. Experimental validation via stopped-flow kinetics or X-ray crystallography resolves ambiguities in mechanistic pathways .

Methodological Notes

- Safety : Adhere to SDS guidelines for handling sulfurofluoridates, including PPE (gloves, goggles) and emergency protocols for inhalation/exposure .

- Data Validation : Cross-reference analytical results with pharmacopeial standards (e.g., EP/USP) for assay validation .

- Theoretical Frameworks : Link experiments to reaction mechanism theories (e.g., Curtin-Hammett principle) or computational chemistry frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.